molecular formula C8H6N4O8 B14701688 p-Bis(dinitromethyl)benzene CAS No. 24239-79-0

p-Bis(dinitromethyl)benzene

Cat. No.: B14701688
CAS No.: 24239-79-0
M. Wt: 286.16 g/mol
InChI Key: KMRRAUKINNGJAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of the Contemporary Research Landscape in Energetic Materials Science

The contemporary research landscape in energetic materials science is a dynamic and multidisciplinary field. llnl.gov Scientists are actively engaged in the synthesis, characterization, and theoretical modeling of new energetic compounds. llnl.govworldscientific.com The primary objective is to develop materials that offer a superior balance of high energy output, thermal stability, and reduced sensitivity to external stimuli such as impact and friction. researchgate.net

Current research efforts are exploring a wide array of chemical structures, including nitrogen-rich heterocycles, strained-ring systems, and advanced aromatic compounds. researchgate.netacs.org A significant focus is placed on understanding the relationship between molecular structure and energetic performance. acs.org This involves detailed investigations into properties like heat of formation, density, detonation velocity, and detonation pressure. researchgate.net Advanced computational methods, such as density functional theory, are increasingly employed to predict the properties of novel compounds before their synthesis, accelerating the discovery process. researchgate.net The development of co-crystallization techniques and the formulation of polymer-bonded explosives (PBXs) are also key areas of investigation, aiming to enhance the safety and performance of existing and new energetic materials. researchgate.netsciopen.com

Foundational Role of Dinitromethyl Functionality in Energetic Compound Design

The presence of multiple nitro groups also contributes to a high positive heat of formation, a key indicator of an energetic material's performance. researchgate.net Furthermore, the dinitromethyl functionality can influence the crystal density of the compound, a critical parameter that directly impacts detonation velocity and pressure. nih.gov The synthesis of compounds containing the dinitromethyl group has been a subject of extensive research, with various methods being developed to introduce this potent energetic moiety into different molecular backbones, including aromatic and heterocyclic systems. nih.govacs.org The strategic placement of dinitromethyl groups within a molecule allows for the fine-tuning of its energetic characteristics, making it a versatile tool for the design of next-generation HEDMs. nih.gov

Specific Focus: p-Bis(dinitromethyl)benzene within the Context of Aromatic HEDMs

This compound is a member of the aromatic HEDM family, characterized by the presence of two dinitromethyl groups attached to a central benzene (B151609) ring in the para position. This symmetrical arrangement influences its crystalline structure and thermal stability. longdom.org Aromatic HEDMs are a significant class of energetic materials due to their inherent thermal stability, a property conferred by the aromatic ring system. researchgate.net The study of this compound and its analogs provides valuable insights into how the introduction of powerful energetic functional groups onto a stable aromatic core can lead to materials with a desirable combination of performance and stability. Research in this area often involves comparing the properties of such compounds to well-established explosives to gauge their potential as advanced energetic materials.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

24239-79-0

Molecular Formula

C8H6N4O8

Molecular Weight

286.16 g/mol

IUPAC Name

1,4-bis(dinitromethyl)benzene

InChI

InChI=1S/C8H6N4O8/c13-9(14)7(10(15)16)5-1-2-6(4-3-5)8(11(17)18)12(19)20/h1-4,7-8H

InChI Key

KMRRAUKINNGJAR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C([N+](=O)[O-])[N+](=O)[O-])C([N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Synthetic Pathways and Methodological Advancements for P Bis Dinitromethyl Benzene

Development of Chemical Synthesis Routes for Aromatic Dinitromethyl Compounds

The development of synthetic routes for aromatic dinitromethyl compounds has largely revolved around the transformation of functional groups at the benzylic positions of a benzene (B151609) ring. The high reactivity of the gem-dinitromethyl group necessitates carefully planned synthetic cascades that introduce this functionality in later stages of the process.

A primary method for creating the geminal dinitro structure is through the nitration of oximes. rsc.org Oximes, which are synthesized from aldehydes or ketones, can be subjected to oxidative nitration to form the desired C(NO2)2 group. This transformation is a powerful tool for installing the highly energetic dinitromethyl functionality onto a carbon framework. The reaction typically involves strong nitrating agents, such as a mixture of nitric acid and sulfuric acid, or dinitrogen pentoxide. The mechanism proceeds through the oxidation of the oxime's C=N double bond and subsequent introduction of two nitro groups onto the same carbon atom. This strategy avoids the difficulties of direct multiple nitrations on a methyl group.

The synthesis of p-Bis(dinitromethyl)benzene relies on the selection of appropriate starting materials that can undergo a sequence of reactions to build the final structure. Key precursors are aromatic compounds with functional groups at the para positions that can be converted into dinitromethyl groups.

Two prominent precursors for this purpose are terephthalaldehyde (B141574) and 1,4-diacetylbenzene (B86990). wikipedia.orgsigmaaldrich.com Both are commercially available and can be derived from the oxidation of p-xylene. google.comnih.gov These precursors offer carbonyl groups that serve as handles for further chemical modification.

A common reaction cascade involves:

Oximation: The precursor, such as 1,4-diacetylbenzene, is reacted with hydroxylamine (B1172632) to convert the carbonyl groups (C=O) into oxime groups (C=N-OH).

Nitration: The resulting dioxime is then treated with a potent nitrating agent to transform the oxime groups into the target geminal dinitromethyl groups.

An alternative pathway, particularly from terephthalaldehyde, is the Henry Reaction (also known as the nitroaldol reaction). wikipedia.orgorganic-chemistry.org This classic carbon-carbon bond-forming reaction involves the base-catalyzed addition of a nitroalkane, such as nitromethane, to an aldehyde. youtube.com For terephthalaldehyde, this would involve a double Henry reaction to form a diol intermediate, which would then require subsequent oxidation and further nitration to arrive at the final product.

Precursor NameIUPAC NameFormulaMolar MassKey Functional Group
TerephthalaldehydeBenzene-1,4-dicarboxaldehydeC₈H₆O₂134.13 g/molAldehyde (-CHO)
1,4-Diacetylbenzene1,1'-(1,4-Phenylene)bis(ethan-1-one)C₁₀H₁₀O₂162.19 g/molKetone (-C(O)CH₃)
p-Xylene1,4-DimethylbenzeneC₈H₁₀106.17 g/molMethyl (-CH₃)

Optimization of Synthetic Methodologies for Enhanced Efficiency and Selectivity

Optimizing the synthesis of complex molecules like this compound is crucial for improving yields and ensuring product purity. Traditional methods involve systematically altering one reaction parameter at a time, such as temperature, concentration, or reaction time. researchgate.net However, more advanced methods are now employed to navigate the complex interplay of these variables. researchgate.net

For the nitration of oximes, key optimization parameters include:

Nitrating Agent: The choice and concentration of the nitrating agent (e.g., fuming nitric acid, mixed acid, N2O4, N2O5) directly impact the reaction's efficiency and safety.

Temperature Control: These reactions are highly exothermic. Maintaining a low temperature is critical to prevent runaway reactions and the formation of undesired byproducts from decomposition.

Reaction Time: Sufficient time must be allowed for the reaction to proceed to completion, but extended times can lead to product degradation.

Synthesis of this compound and Related Aromatic Derivatives

The most documented synthesis of this compound proceeds from 1,4-diacetylbenzene. The process can be summarized in two main steps:

Synthesis of 1,4-Diacetylbenzene Dioxime: 1,4-Diacetylbenzene is treated with hydroxylamine hydrochloride in the presence of a base like pyridine. The carbonyl groups of the diacetylbenzene react with hydroxylamine to form the corresponding dioxime, where the C=O groups are replaced by C=N-OH groups.

Nitration of the Dioxime: The purified 1,4-diacetylbenzene dioxime is then subjected to harsh nitrating conditions. It is slowly added to a cold, stirred mixture of fuming nitric acid and concentrated sulfuric acid. The oxime groups are oxidatively nitrated to yield this compound as a crystalline solid.

The synthesis of related aromatic derivatives, such as the ortho and meta isomers, is significantly more complex. The directing effects of the substituents on the benzene ring during electrophilic substitution make the introduction of groups at specific positions challenging. For instance, synthesizing m-dinitrobenzene is straightforward via double nitration of benzene, as the first nitro group is a meta-director. However, creating ortho or para dinitrobenzene requires more elaborate, multi-step strategies, often involving the use of protecting groups to block certain positions and guide the incoming nitro groups to the desired locations. nih.govresearchgate.net

Comparative Analysis of Synthetic Strategies for Dinitromethylated Benzene Systems

Different strategies for synthesizing dinitromethylated benzenes can be compared based on efficiency, accessibility of precursors, and safety.

Synthetic StrategyTypical PrecursorKey ReactionsAdvantagesDisadvantages
Oxime Nitration1,4-Diacetylbenzene or TerephthalaldehydeOximation, Oxidative NitrationRelatively straightforward and documented route. Precursors are accessible.Involves highly corrosive and strong nitrating agents. Exothermic and potentially hazardous final step.
Henry Reaction PathwayTerephthalaldehydeHenry Reaction, Oxidation, NitrationBuilds the carbon skeleton effectively. Milder initial C-C bond formation.Multi-step process with potentially low overall yield. Requires oxidation and further nitration steps that can be complex.
Direct Alkyl Nitration (Hypothetical)p-XyleneRadical NitrationPotentially the shortest route.Lacks selectivity, leads to a mixture of products and ring nitration. Not a viable method for this specific target.

Advanced Spectroscopic and Structural Characterization of P Bis Dinitromethyl Benzene

Spectroscopic Techniques for Molecular and Electronic Structure Elucidation

Spectroscopic methods are indispensable for probing the intricate details of a molecule's structure, from the vibrations of its chemical bonds to the electronic environment of its constituent atoms.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman techniques, provides a detailed fingerprint of the functional groups present in p-bis(dinitromethyl)benzene. The dinitromethyl groups are expected to exhibit strong and characteristic vibrations.

Key vibrational modes for the nitro group (-NO₂) are anticipated, including asymmetric and symmetric stretching frequencies. The presence of two nitro groups on the same carbon atom (a geminal dinitro moiety) influences these vibrational frequencies. Additionally, the aromatic ring will display its own set of characteristic C-H and C-C stretching and bending vibrations. Analysis of the low-frequency region in the Raman spectrum can offer insights into the conformational arrangement of the dinitromethyl groups relative to the benzene (B151609) ring.

Vibrational Mode Expected Wavenumber Range (cm⁻¹) Technique
Asymmetric NO₂ Stretch1550 - 1600FTIR, Raman
Symmetric NO₂ Stretch1350 - 1380FTIR, Raman
C-H Stretch (Aromatic)3000 - 3100FTIR, Raman
C=C Stretch (Aromatic)1450 - 1600FTIR, Raman
C-N Stretch800 - 900FTIR

This table presents expected ranges for key functional groups. Actual experimental values would be necessary for a definitive analysis of this compound.

Nuclear Magnetic Resonance (NMR) for Probing Chemical Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the chemical environments of magnetically active nuclei, such as ¹H and ¹³C.

In the ¹H NMR spectrum of this compound, the protons on the benzene ring are expected to produce a singlet due to the symmetrical substitution pattern (A₂B₂ system appearing as a singlet or two closely spaced doublets depending on the solvent and spectrometer resolution). The chemical shift of these aromatic protons would be influenced by the electron-withdrawing nature of the dinitromethyl substituents. The methine proton of the dinitromethyl group (-CH(NO₂)₂) would likely appear as a distinct singlet further downfield.

The ¹³C NMR spectrum would reveal the number of unique carbon environments. Due to the molecule's symmetry, only three signals would be expected for the aromatic carbons: one for the two carbons bearing the dinitromethyl groups, one for the four aromatic CH carbons, and a signal for the methine carbon of the dinitromethyl group.

Nucleus Expected Chemical Shift (ppm) Multiplicity Assignment
¹H7.5 - 8.5SingletAromatic protons
¹H6.0 - 7.0SingletMethine proton (-CH(NO₂)₂)
¹³C130 - 150-Aromatic C-substituent
¹³C120 - 130-Aromatic C-H
¹³C80 - 90-Methine carbon (-CH(NO₂)₂)

This table provides estimated chemical shifts based on related structures. Precise experimental data is required for accurate assignment.

Mass Spectrometry for Molecular Integrity and Fragmentation Analysis

Mass spectrometry (MS) is employed to confirm the molecular weight of this compound and to study its fragmentation pathways under ionization. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition.

The fragmentation pattern in the mass spectrum can offer valuable structural information. Common fragmentation pathways may include the loss of nitro groups (NO₂), the entire dinitromethyl radical, or cleavage of the C-N bond. The observation of the molecular ion peak [M]⁺ would confirm the integrity of the molecule during ionization.

Crystallographic Analysis for Solid-State Architecture

Crystallographic techniques are paramount for determining the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction for Precise Atomic Arrangement and Intermolecular Interactions

Single crystal X-ray diffraction is the definitive method for elucidating the exact atomic arrangement of this compound. A suitable single crystal allows for the determination of unit cell parameters, space group, and the precise coordinates of each atom. This data provides accurate bond lengths and angles, such as the C-N and N-O bond lengths in the nitro groups and the geometry around the methine carbon.

Furthermore, this technique reveals the nature of intermolecular interactions, such as hydrogen bonds (if any), and π-π stacking interactions between the benzene rings, which govern the crystal packing and influence the material's physical properties.

Powder X-ray Diffraction for Polymorphism and Phase Purity Assessment

Powder X-ray diffraction (PXRD) is a valuable tool for assessing the phase purity of a bulk sample of this compound. The resulting diffraction pattern serves as a unique fingerprint for the crystalline phase. By comparing the experimental PXRD pattern with a pattern simulated from single-crystal X-ray diffraction data, the phase purity of the synthesized material can be confirmed.

Advanced Microscopy for Microstructural and Nanostructural Features

The performance and stability of energetic materials like this compound are intrinsically linked to their solid-state microstructure. Advanced microscopy techniques are indispensable for revealing the fine details of crystal morphology, size distribution, and internal defects, all of which can significantly influence sensitivity and energy release characteristics.

Scanning Electron Microscopy (SEM) for Surface Morphology

Scanning Electron Microscopy (SEM) is a powerful tool for visualizing the surface topography of crystalline materials. For a compound like this compound, SEM analysis would provide critical insights into:

Crystal Habit and Morphology: The external shape of crystals is a direct manifestation of their internal atomic arrangement and can be influenced by synthesis and processing conditions. SEM would reveal whether the crystals are, for example, prismatic, acicular (needle-like), or equiaxed.

Surface Defects: The presence of surface cracks, steps, and other irregularities can act as "hot spots" for ignition initiation. High-resolution SEM imaging can identify and characterize these features.

Particle Size and Distribution: SEM coupled with image analysis software allows for the quantitative determination of particle size distribution, a key parameter affecting the material's packing density and detonation properties.

Feature AnalyzedTypical ObservationSignificance for Energetic Materials
Crystal ShapePrismatic with well-defined facetsInfluences packing density and flowability.
Surface TextureSmooth surfaces with some growth stepsIndicates controlled crystallization. Rough surfaces might suggest rapid, less controlled precipitation.
AgglomerationTendency for smaller crystals to form larger agglomeratesAffects bulk density and homogeneity of formulations.
Surface CracksPresence of microcracks on the crystal surfacePotential sites for increased sensitivity to mechanical stimuli.

Transmission Electron Microscopy (TEM) for Internal Structure and Defects

Transmission Electron Microscopy (TEM) offers much higher resolution than SEM and is used to probe the internal structure of materials. For this compound, TEM would be instrumental in identifying:

Internal Defects: Dislocations, stacking faults, and grain boundaries within the crystal lattice can have a profound impact on the material's mechanical properties and decomposition behavior.

Nanoscale Porosity: The existence of voids or pores within the crystals can serve as initiation sites for detonation.

Crystallinity: Selected Area Electron Diffraction (SAED), a technique available in TEM, can confirm the crystalline nature of the material and provide information about its crystal structure.

Detailed TEM studies on this compound are not publicly documented. The table below conceptualizes the potential findings from a thorough TEM investigation.

Internal FeaturePotential ObservationImplication for Material Properties
DislocationsPresence of edge and screw dislocationsCan influence plastic deformation and mechanical sensitivity.
Stacking FaultsPlanar defects in the crystal stacking sequenceMay affect the electronic properties and energy landscape of the crystal.
NanovoidsSmall, empty spaces within the crystalCan act as "hot spots" due to localized adiabatic compression of trapped gases.
Amorphous RegionsLocalized non-crystalline areasCould indicate impurities or regions of disorder, affecting stability.

In-Situ Characterization Techniques for Dynamic Processes

Understanding the behavior of energetic materials under external stimuli such as heat or pressure is critical for predicting their performance and ensuring safety. In-situ characterization techniques allow for the observation of these dynamic processes as they occur. For this compound, these techniques could involve:

In-Situ Heating TEM/SEM: By equipping the microscope with a heating stage, changes in morphology, phase transitions, and the onset of decomposition can be observed in real-time at the micro and nanoscale.

Time-Resolved Spectroscopy: Techniques like time-resolved Raman or infrared spectroscopy, when coupled with a trigger (e.g., a laser pulse to initiate a reaction), can provide information on the chemical pathways and intermediate species formed during the rapid decomposition of the compound.

The study of dynamic processes in energetic materials is a complex and highly specialized field. While specific in-situ studies on this compound are not found in the public domain, the general approach would be to monitor changes in its physical and chemical state under controlled stimuli to build predictive models of its behavior.

Theoretical Chemistry and Computational Modeling of P Bis Dinitromethyl Benzene

Quantum Mechanical Investigations of Electronic and Molecular Properties

Quantum mechanical methods are instrumental in elucidating the electronic and molecular properties of p-bis(dinitromethyl)benzene at the atomic level. These calculations provide insights into the molecule's stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) has become a workhorse in the computational study of energetic materials due to its favorable balance of accuracy and computational cost. For molecules like this compound, DFT is employed to predict a wide range of properties.

DFT calculations on related nitroaromatic and dinitromethyl-containing compounds have demonstrated the utility of functionals like B3LYP and M06-2X in combination with basis sets such as 6-31G** or def2-TZVPP for obtaining reliable geometries and electronic properties. acs.org For instance, studies on methylbenzene derivatives have shown that the addition of functional groups significantly impacts the electronic properties of the benzene (B151609) ring. acs.org The dinitromethyl groups in this compound are strong electron-withdrawing groups, which profoundly influence the electron distribution in the benzene ring.

Key properties of energetic materials, such as the heat of formation (HOF), are critical for assessing their performance. DFT calculations, often in conjunction with isodesmic reactions, are a common approach to determine HOF for novel compounds. nih.gov For energetic materials containing dinitromethyl groups, calculated HOF values are essential for predicting detonation properties. nih.gov

The electronic structure, particularly the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, provides insights into the chemical reactivity and kinetic stability of the molecule. The HOMO-LUMO gap is often used as a simple indicator of the molecule's sensitivity. In a computational study of a related energetic compound, 3,7-bis(dinitromethylene)-2,4,6,8-tetranitro-2,4,6,8-tetraaza-bicyclo[3.3.0]octane, the HOMO-LUMO gap was calculated to be 4.19 eV, suggesting significant stability. researchgate.net

Table 1: Representative Calculated Electronic Properties of a Related Dinitromethylene Compound

PropertyCalculated ValueMethodReference
Heat of Formation (HOF)740.4 kJ mol⁻¹DFT researchgate.net
HOMO-LUMO Gap4.19 eVDFT researchgate.net
Detonation Velocity (D)9.77 km s⁻¹Kamlet-Jacobs researchgate.net
Detonation Pressure (P)45.9 GPaKamlet-Jacobs researchgate.net

This table presents data for 3,7-bis(dinitromethylene)-2,4,6,8-tetranitro-2,4,6,8-tetraaza-bicyclo[3.3.0]octane as a representative example of a dinitromethylene-containing energetic material.

For higher accuracy in energetic calculations, particularly for heats of formation, post-Hartree-Fock ab initio methods are employed. These methods, while computationally more demanding than DFT, provide a more rigorous treatment of electron correlation, which is crucial for accurately describing the subtle electronic effects in energetic materials.

Methods like Møller-Plesset perturbation theory (MP2) and coupled-cluster theory (e.g., CCSD(T)) are considered benchmarks for calculating interaction energies and molecular properties. banglajol.info High-level composite methods like the Gaussian-n (e.g., G4) and Complete Basis Set (CBS) methods are specifically designed to achieve high accuracy for thermochemical data, including heats of formation. nih.govnih.gov

A study on the enthalpy of formation of energetic materials possessing dinitromethyl and trinitromethyl functional groups highlighted the importance of using accurate quantum chemical methods like G4 in combination with isodesmic reactions to obtain reliable thermochemical data. nih.govnih.gov The use of such high-level methods helps to minimize errors that can arise from the complex bonding environments in these molecules. nih.gov

Molecular Dynamics Simulations for Condensed Phase Behavior

While quantum mechanical calculations provide invaluable information about individual molecules, molecular dynamics (MD) simulations are essential for understanding the behavior of this compound in the condensed phase, such as in its crystalline form. MD simulations model the time evolution of a system of interacting molecules, providing insights into bulk properties and dynamic processes.

The crystal packing of this compound is governed by a complex network of intermolecular interactions. In nitroaromatic compounds, these interactions include van der Waals forces, dipole-dipole interactions, and specific interactions involving the nitro groups, such as C-H···O hydrogen bonds and π-π stacking. rsc.org The introduction of dinitromethyl groups adds further complexity, with the potential for strong interactions involving the highly polarized nitro groups. rsc.orgresearchgate.net

Studies on the crystals of benzene and its nitro derivatives have shown that the insertion of nitro groups leads to the formation of stronger C-H···O intermolecular hydrogen bonds and stacking interactions, which play a primary role in the crystal packing. rsc.org The interplay of these forces determines the density of the crystal, which is a critical parameter for energetic materials. The charge distribution on the nitro groups is significantly affected by the crystal environment, which in turn influences the intermolecular interactions. acs.orgnih.gov

MD simulations can be used to study temperature- and pressure-induced phase transitions in the crystalline state of this compound. By simulating the system at different conditions, it is possible to observe changes in the crystal structure and dynamics, which can be correlated with experimental techniques like quasielastic neutron scattering. acs.org Such simulations can also provide insights into the initial stages of decomposition and detonation by modeling the response of the material to external stimuli like shock waves. The development of reactive force fields allows for the simulation of chemical reactions within the condensed phase, providing a molecular-level understanding of these complex processes. researchgate.net

Crystal Structure Prediction (CSP) for Polymorphic Landscape Exploration

Energetic materials frequently exhibit polymorphism, where a compound can exist in multiple crystalline forms with different physical properties, including sensitivity and performance. nih.gov Crystal Structure Prediction (CSP) is a computational methodology used to explore the possible crystal structures (polymorphs) of a given molecule.

CSP workflows typically involve generating a large number of plausible crystal structures through random or systematic searches and then ranking them based on their calculated lattice energies. rsc.orgresearchgate.net These initial structures are often generated using force fields, and the most promising candidates are then re-ranked using more accurate quantum mechanical methods, such as periodic DFT. rsc.org

For energetic materials like TATB and RDX, CSP has been successfully used to identify the experimentally observed polymorphs and to predict other potentially stable, yet undiscovered, forms. nih.govrsc.orgresearchgate.net The application of CSP to this compound would be invaluable for understanding its polymorphic landscape. This would allow for the identification of the most stable polymorph under ambient conditions and the prediction of other polymorphs that might be accessible under different crystallization conditions. The ability to predict the crystal structure and properties of different polymorphs is a crucial step in the rational design of safer and more effective energetic materials. nih.gov

No Publicly Available Scientific Data Found for this compound

Despite a comprehensive search of scientific databases and online resources, no specific theoretical or computational studies on the chemical compound This compound could be located. This indicates a significant gap in the publicly accessible scientific literature regarding the energetic properties and theoretical modeling of this particular molecule.

The requested article, which was to be structured around detailed theoretical and computational analyses, cannot be generated due to the absence of requisite data. The planned sections and subsections, focusing on force field parameterization, solid-state DFT re-optimization, prediction of energetic performance parameters, and theoretical insights into stability and initiation mechanisms, all require specific research findings that are not available for this compound.

Searches for broader categories of related compounds, such as aromatic gem-dinitro compounds and dinitromethyl-substituted aromatics, also did not yield any specific mention or data for this compound. While computational methods for the theoretical evaluation of energetic materials are well-established, it appears that this specific compound has not been the subject of published research in these areas.

Consequently, it is not possible to provide an accurate and scientifically supported article that adheres to the user's detailed outline and strict focus on this compound. Any attempt to do so would be speculative and would not be based on verifiable scientific research.

Table of Compounds Mentioned

Since no article could be generated, a table of mentioned compounds is not applicable.

Theoretical Insights into Molecular and Crystal Stability and Initiation Mechanisms

Thermochemical Stability and Decomposition Pathways (Gas and Condensed Phase)

Bond Dissociation Energies and Activation Barriers

No specific data on the bond dissociation energies or activation barriers for the decomposition of this compound could be located in the available literature.

Computational Elucidation of Thermolysis Mechanisms

Detailed computational studies elucidating the thermolysis mechanisms of this compound are not present in the surveyed research.

Understanding Molecular and Crystal Factors Influencing Initiation Phenomena

Role of Electrostatic Potentials and Charge Distribution

While the analysis of electrostatic potentials is a standard method for understanding the reactivity of energetic materials, specific studies applying this to this compound and detailing its charge distribution are not available.

Influence of Crystal Defects and Imperfections on Initiation Pathways

Research specifically investigating the influence of crystal defects and imperfections on the initiation pathways of this compound has not been found.

Further research and publication in the field of energetic materials may, in the future, provide the necessary data to complete such a detailed analysis.

Structure Performance Relationships in P Bis Dinitromethyl Benzene and Analogues

Correlating Molecular Architecture with Energetic Output

A comparative look at a related compound, 1,4-bis(trinitromethyl)benzene, which has trinitromethyl groups instead of dinitromethyl groups, reveals a crystal density of 1.805 g/cm³ and an oxygen balance of -25.5%, which is comparable to that of RDX (-21.6%). researchgate.net While its calculated detonation velocity is lower than RDX, it surpasses that of TNT. researchgate.net This suggests that p-Bis(dinitromethyl)benzene would also possess significant energetic performance, albeit likely lower than its trinitromethyl counterpart due to a lower oxygen balance.

Table 1: Calculated Energetic Properties of Analogous Energetic Compounds

CompoundFormulaDensity (g/cm³)Heat of Formation (kJ/mol)Detonation Velocity (m/s)Detonation Pressure (GPa)
Monoammonium 3,5-bis(dinitromethyl)-1,2,4-triazolateC₄H₅N₉O₈1.957 (at 150 K)-927141.0
Monohydrazinium 3,5-bis(dinitromethyl)-1,2,4-triazolateC₄H₄N₁₀O₈1.965 (at 150 K)-908638.7
2,2′-bis(dinitromethyl)-2H,2′H-5,5′-bistetrazole (α-polymorph)C₄H₂N₁₂O₈1.917 (at 193 K)-948040.2
1,4-Bis(trinitromethyl)benzeneC₈H₄N₆O₁₂1.805-> TNT, < RDX-

Note: The data presented is for analogous compounds to infer the potential performance of this compound. Data for this compound is not available in the cited sources.

Impact of Aromatic Ring Substituents and Dinitromethyl Group Orientations

The introduction of various substituents onto the benzene (B151609) ring of this compound would significantly alter its energetic properties and sensitivity. Substituents influence the electronic and steric characteristics of the molecule.

Electronic Effects:

Electron-withdrawing groups (EWGs) , such as additional nitro (-NO₂) or cyano (-CN) groups, can increase the oxygen balance and density, generally leading to higher detonation performance. researchgate.net However, they can also increase sensitivity to stimuli like impact and friction. EWGs stabilize the aromatic ring by delocalizing electron density, which can enhance thermal stability. researchgate.net

Electron-donating groups (EDGs) , such as amino (-NH₂) or methyl (-CH₃) groups, tend to decrease the energetic performance and density. However, they can reduce sensitivity, making the compound more stable. The introduction of amino groups, for example, is a common strategy to decrease the sensitivity of energetic materials.

Steric Effects: Bulky substituents can influence the crystal packing and the conformation of the dinitromethyl groups. The orientation of the dinitromethyl groups relative to the benzene ring is crucial. In related trinitromethyl-containing compounds, the planes of the three nitro groups are often nearly perpendicular to each other. researchgate.net This steric crowding can affect the molecule's stability and the intermolecular interactions within the crystal.

The position of substituents also plays a critical role. In dinitrotoluene isomers, the initial stages of thermal decomposition are significantly affected by the relative positions of the nitro and methyl groups. researchgate.net Similarly, for substituted this compound, the placement of additional functional groups would influence decomposition pathways and thermal stability.

Influence of Crystal Packing and Intermolecular Interactions on Macroscopic Behavior

The way molecules of this compound are arranged in a solid state, known as crystal packing, has a profound impact on its macroscopic properties, particularly density, sensitivity, and mechanical strength.

In many nitroaromatic compounds, intermolecular interactions such as π-π stacking and hydrogen bonds are dominant forces in the crystal lattice. rsc.orgnih.gov The introduction of nitro groups into a benzene molecule generally leads to the formation of stronger C-H···O intermolecular hydrogen bonds and stacking interactions. rsc.org However, in the case of para-dinitrobenzene, stacking interactions are not observed, which is attributed to the symmetric positioning of the nitro groups and the resulting low molecular polarization. rsc.org Given its para-substitution pattern, this compound might exhibit similar characteristics, where other types of intermolecular forces could be more significant.

The density of an energetic material is a critical factor in its detonation performance, and it is directly determined by the efficiency of its crystal packing. A higher packing coefficient generally leads to a higher crystal density and, consequently, a higher detonation velocity and pressure.

Sensitivity to mechanical stimuli like impact is also heavily influenced by the crystal structure. Crystals with features that allow for the dissipation of mechanical energy, such as slip planes, tend to be less sensitive. Conversely, a rigid crystal lattice with strong intermolecular interactions can lead to the formation of "hot spots" under mechanical stress, increasing sensitivity. The presence and nature of hydrogen bonds are particularly important; for example, extensive hydrogen-bonding networks can increase stability and reduce sensitivity. nih.gov

Establishing Quantitative Structure-Property Relationships (QSPRs)

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the molecular structure of compounds with their physicochemical properties. For energetic materials, QSPR can be used to predict properties like density, heat of formation, and sensitivity, which can accelerate the discovery of new, high-performance, and insensitive explosives. researchgate.netnih.gov

Developing a reliable QSPR model requires a dataset of compounds with known properties. For nitroaromatic compounds, numerous QSPR studies have been conducted. researchgate.netnih.gov These models often use a variety of molecular descriptors, including:

Constitutional descriptors: Molecular weight, number of atoms of a certain type, number of rings.

Topological descriptors: Connectivity indices that describe the branching of the molecular skeleton.

Geometrical descriptors: Molecular surface area, volume, and shape indices.

Quantum-chemical descriptors: Charges on atoms, dipole moment, energies of frontier molecular orbitals (HOMO and LUMO), and electrostatic potential on the molecular surface.

A QSPR model for predicting the gross heat of combustion of 32 nitroaromatic compounds showed a high correlation, indicating the potential for accurate prediction of this key thermodynamic property. researchgate.net Another study developed QSPR models to predict the impact sensitivity of 161 nitro compounds, creating separate "local" models for nitramines, nitroaliphatics, and nitroaromatics, as well as a "global" model. researchgate.net Such models, once validated, can be powerful tools for screening new candidate energetic molecules like derivatives of this compound before their synthesis, saving time and resources. researchgate.netmdpi.com

Table 2: Examples of Descriptors Used in QSPR Models for Energetic Compounds

Descriptor TypeExamplesRelevance to Energetic Properties
ConstitutionalNumber of -NO₂ groups, Oxygen balanceDirectly related to energy content and detonation performance.
TopologicalWiener index, Kier & Hall connectivity indicesDescribe molecular size and shape, which influence density and intermolecular forces.
GeometricalMolecular surface area, Molecular volumeRelate to crystal packing efficiency and density.
Quantum-ChemicalHOMO-LUMO gap, Electrostatic potentialIndicate chemical reactivity, stability, and sensitivity to initiation.

Future Research Directions and Innovations in Dinitromethylated Energetic Materials

The quest for advanced energetic materials with superior performance, enhanced stability, and improved safety profiles is driving innovation in the field of chemical research. Dinitromethylated compounds, such as p-bis(dinitromethyl)benzene, represent a promising class of materials. The future development of these and other energetic materials is increasingly reliant on the integration of cutting-edge computational and experimental strategies.

Q & A

Basic Questions

Q. What are the established synthetic routes for p-Bis(dinitromethyl)benzene, and how can researchers optimize reaction yields?

  • Methodological Answer : Synthesis of p-bis(dinitromethyl)benzene typically involves nitration or substitution reactions on benzene derivatives. For example, halogenated precursors (e.g., 1,4-bis(iodomethyl)benzene) can undergo nucleophilic substitution with dinitromethyl groups under controlled conditions . Optimization strategies include:

  • Catalyst screening : Use transition-metal catalysts (e.g., Pd/Cu systems) to enhance reaction efficiency.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of nitro intermediates.
  • Temperature control : Gradual heating (60–80°C) minimizes decomposition of nitro groups.
  • Yield monitoring : Employ HPLC or GC-MS to track intermediate formation and adjust stoichiometry .

Q. What safety protocols are critical when handling p-Bis(dinitromethyl)benzene in laboratory settings?

  • Methodological Answer : Due to the compound’s nitro functional groups, which are shock-sensitive and potentially explosive:

  • Storage : Store in flame-resistant cabinets at ≤25°C, away from reducing agents or ignition sources .
  • Handling : Use explosion-proof equipment (e.g., conductive spatulas) and conduct reactions in fume hoods with blast shields.
  • Waste disposal : Neutralize residues with alkaline solutions (e.g., 10% NaOH) before incineration .
  • Emergency protocols : Train personnel in using fire-suppression systems (CO₂ or dry chemical) for nitro compound fires .

Q. Which spectroscopic techniques are most effective for characterizing p-Bis(dinitromethyl)benzene's molecular structure?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify proton environments and confirm substitution patterns (e.g., para vs. ortho isomers) .
  • IR spectroscopy : Detect nitro group vibrations (asymmetric stretching ~1530 cm⁻¹, symmetric ~1350 cm⁻¹) to verify functionalization .
  • Mass spectrometry (EI-MS) : Confirm molecular ion peaks (e.g., [M]⁺ at m/z corresponding to C₈H₆N₄O₈) and fragmentation patterns .

Advanced Research Questions

Q. How can X-ray crystallography and electron diffraction resolve structural ambiguities in p-Bis(dinitromethyl)benzene derivatives?

  • Methodological Answer :

  • Single-crystal X-ray diffraction : Resolve bond lengths and angles to confirm the para-substitution geometry. For example, compare C-NO₂ bond distances (typically ~1.21 Å) to rule out isomerization .
  • Microcrystal electron diffraction (MicroED) : Analyze nanocrystals when bulk crystals are unavailable, using synchrotron radiation for high-resolution data (<0.8 Å) .
  • Data refinement : Apply software like SHELX or OLEX2 to model thermal parameters and electron density maps, addressing potential disorder in nitro group orientations .

Q. What computational methods predict the electronic properties of p-Bis(dinitromethyl)benzene, and how do they compare with experimental data?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps using B3LYP/6-31G(d) basis sets to predict reactivity (e.g., electrophilic substitution sites) .
  • Molecular dynamics (MD) simulations : Model crystal packing effects on nitro group stability under thermal stress .
  • Validation : Compare computed UV-Vis spectra (TD-DFT) with experimental data to assess accuracy. Discrepancies >10 nm may indicate solvation effects requiring implicit solvent models (e.g., PCM) .

Q. How can researchers address contradictions in thermal stability data across studies on nitro-substituted benzene derivatives?

  • Methodological Answer :

  • Controlled decomposition studies : Use differential scanning calorimetry (DSC) to measure exothermic peaks under inert vs. oxidative atmospheres, identifying decomposition pathways .
  • Data cross-validation : Compare results with databases like Reaxys or PubChem to identify outliers. For example, conflicting DSC onset temperatures may arise from impurities; purify samples via recrystallization (e.g., ethanol/water) before testing .
  • Statistical analysis : Apply multivariate regression to isolate variables (e.g., substituent electronegativity, crystal packing) affecting stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.